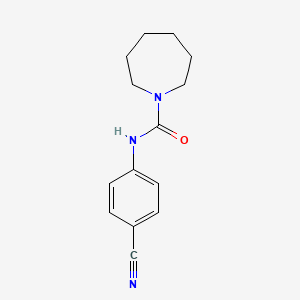![molecular formula C14H13N3 B7472724 2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPMP and is a member of the pyridine family.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is another mechanism by which it may exert its anti-cancer effects.
Biochemical and Physiological Effects:
2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile has been shown to have a number of biochemical and physiological effects in various cell types. This compound has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as to have anti-inflammatory and antioxidant effects in other cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing new anti-cancer drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile. One area of focus could be on further elucidating the compound's mechanism of action and identifying specific molecular targets that it interacts with. Another potential direction could be on developing more effective methods for synthesizing and purifying this compound, which could help to overcome some of the limitations associated with its use in lab experiments. Finally, there is also potential for exploring the use of 2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile in other fields of research, such as in the development of new materials or in the study of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile involves the reaction of 3-methylbenzylamine with 3-cyanopyridine in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain a high-purity compound.
Aplicaciones Científicas De Investigación
2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit potent activity against certain types of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-4-2-5-12(8-11)10-17-14-13(9-15)6-3-7-16-14/h2-8H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJJKZLXEUBYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)



![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)






